

Topoisomerase IV inhibitor 2 chemical structure and properties

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Compound of Interest

Compound Name: *Topoisomerase IV inhibitor 2*

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In-Depth Technical Guide: Topoisomerase IV Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **Topoisomerase IV inhibitor 2**, a potent antibacterial agent. The information is curated for professionals in the fields of medicinal chemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

Topoisomerase IV inhibitor 2, also referred to as compound 5d in its primary literature, is a novel ciprofloxacin-sulfonamide hybrid.^{[1][2][3]} Its chemical structure combines the core of ciprofloxacin, a well-established fluoroquinolone antibiotic, with a sulfonamide moiety, aiming to enhance its pharmacological profile.

Chemical Structure:

Physicochemical Data Summary

Property	Value	Reference
CAS Number	2883403-36-7	[1]
Molecular Formula	C33H30FN7O6S	[1]
Molecular Weight	671.70 g/mol	[1][2]

Biological Activity

Topoisomerase IV inhibitor 2 has demonstrated potent inhibitory activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key attribute for combating bacterial resistance.[4][5] The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition and Antibacterial Spectrum

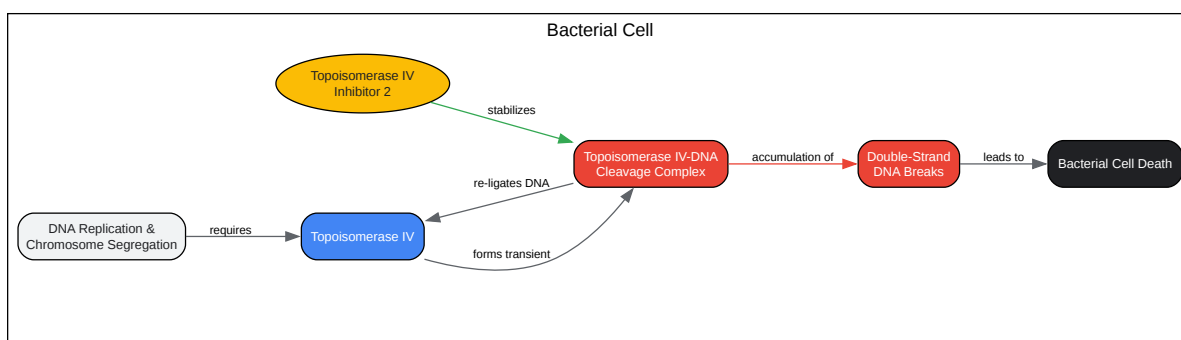
Target/Organism	Assay	Value (μM)	Reference
Topoisomerase IV	IC50	0.35	[1][2][3]
DNA Gyrase	IC50	0.55	[1][2][3]
Staphylococcus aureus Newman	MIC	1.985	[1][2][3]
Escherichia coli ATCC8739	MIC	0.744	[1][2][3]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Mechanism of Action

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and chromosome segregation.[6][7] They function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Topoisomerase IV inhibitors, including this compound, interfere with this catalytic cycle. They stabilize the covalent complex between the topoisomerase and the cleaved DNA. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. These breaks are ultimately lethal to the bacterial cell as they halt essential cellular processes like DNA replication.



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Mechanism of Action of **Topoisomerase IV Inhibitor 2**.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize **Topoisomerase IV inhibitor 2**, based on standard methodologies in the field. The specific details for the cited data can be found in Ibrahim NM, et al. Eur J Med Chem. 2022;228:114021.

Topoisomerase IV Decatenation Assay

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

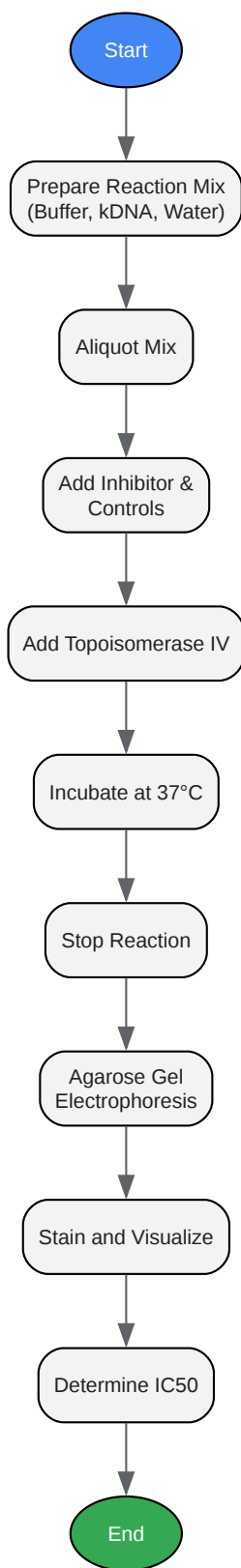
Materials:

- Staphylococcus aureus Topoisomerase IV enzyme
- Kinetoplast DNA (kDNA)
- 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[8]
- Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% v/v glycerol)[8]
- Stop Solution/Loading Dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[8]
- Chloroform/isoamyl alcohol (24:1)
- Agarose
- Ethidium bromide
- Test compound (**Topoisomerase IV inhibitor 2**) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

- On ice, prepare a reaction mixture containing the 5X assay buffer, kDNA, and sterile water.
- Aliquot the reaction mixture into microcentrifuge tubes.
- Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.
- Initiate the reaction by adding a pre-determined amount of Topoisomerase IV enzyme to each tube (except the no-enzyme control). The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[8]

- Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.[8]
- Vortex briefly and centrifuge to separate the aqueous and organic phases.
- Load the aqueous phase onto an agarose gel (e.g., 1%).
- Perform gel electrophoresis to separate the decatenated DNA (minicircles) from the catenated kDNA.
- Stain the gel with ethidium bromide and visualize under UV light.[8]
- The concentration of the inhibitor that reduces the decatenation by 50% is determined as the IC₅₀ value.



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Workflow for Topoisomerase IV Decatenation Assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

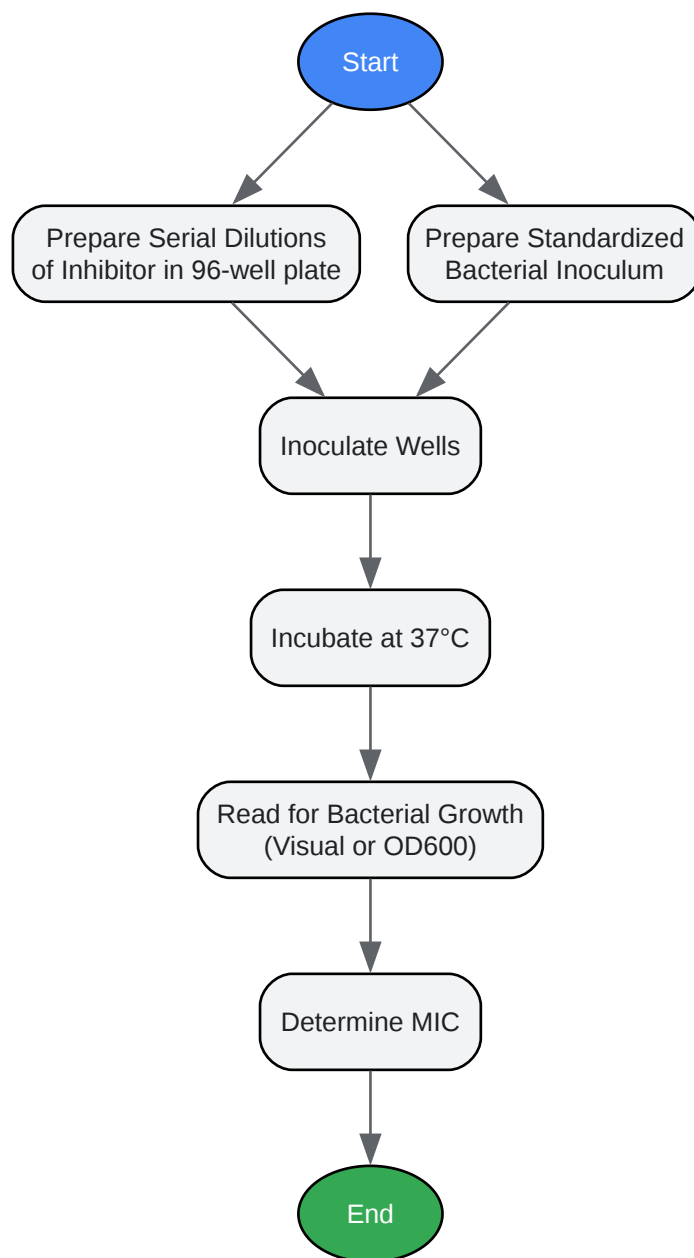
Materials:

- Bacterial strains (*S. aureus*, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Test compound (**Topoisomerase IV inhibitor 2**)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.
- Dispense 100 μ L of CAMHB into all wells of a 96-well plate.
- Add 100 μ L of the concentrated compound solution to the first column of wells, creating a 1:1 dilution.
- Perform a serial two-fold dilution by transferring 100 μ L from the first column to the second, and so on, across the plate. Discard 100 μ L from the last column of dilutions.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria with no compound).
- Incubate the plate at 37°C for 18-24 hours.

- Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD_{600}). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]



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Workflow for MIC Determination by Broth Microdilution.

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